molecular formula C17H13Cl2NO4S B2829356 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide CAS No. 397280-84-1

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

Cat. No. B2829356
M. Wt: 398.25
InChI Key: PAVAOVACSCGTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Cognitive Enhancement and Receptor Antagonism

Compounds like SB-399885 have been studied for their affinity towards human recombinant and native receptors, displaying potent competitive antagonism. Such compounds have shown significant cognitive enhancing properties in aged rat models, suggesting their potential therapeutic utility in disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer and Antiviral Activities

Derivatives of sulfonamide have been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural modification of these compounds, aiming at enhancing their biological activities, indicates the versatility of sulfonamides in drug development (Küçükgüzel et al., 2013).

Chemical Synthesis and Molecular Structure

Research has also been directed towards the synthesis and characterization of sulfonamide derivatives, highlighting their importance in chemical synthesis. For example, studies on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides demonstrate the chemical reactivity and potential applications of these compounds in developing new materials or chemical intermediates (Miura et al., 1998).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have shown significant inhibitory effects against various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. This enzyme inhibition suggests their potential in treating diseases by targeting specific biochemical pathways (Gul et al., 2016).

Antimicrobial and Antitumor Evaluations

Another area of application is in the development of compounds with antimicrobial and antitumor activities. Research on sulfonamide derivatives has led to the identification of compounds with promising in vitro activities against various microbial strains and tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVAOVACSCGTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

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